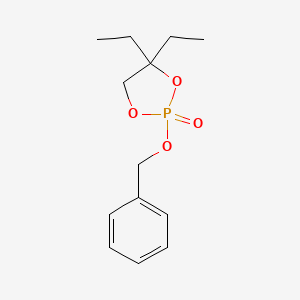

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one

Description

2-(Benzyloxy)-4,4-diethyl-1,3,2λ⁵-dioxaphospholan-2-one is a cyclic phosphate ester characterized by a five-membered dioxaphospholane ring. The phosphorus atom in the +5 oxidation state (λ⁵) forms a ketone-like P=O bond, while the benzyloxy (C₆H₅CH₂O-) substituent at position 2 and diethyl groups at the 4,4 positions contribute to its steric and electronic properties. This compound is of interest in synthetic chemistry for applications in catalysis, polymer science, and medicinal chemistry, where its stability and reactivity can be tailored through substituent modifications .

Properties

CAS No. |

648429-06-5 |

|---|---|

Molecular Formula |

C13H19O4P |

Molecular Weight |

270.26 g/mol |

IUPAC Name |

4,4-diethyl-2-phenylmethoxy-1,3,2λ5-dioxaphospholane 2-oxide |

InChI |

InChI=1S/C13H19O4P/c1-3-13(4-2)11-16-18(14,17-13)15-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

CBYHZODYKANHFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COP(=O)(O1)OCC2=CC=CC=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphines.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the replacement of the benzyloxy group with the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles. These interactions are facilitated by the electronic properties of the dioxaphospholane ring and the benzyloxy group .

Comparison with Similar Compounds

Phosphorus-Containing Analogs

The closest structural analog is 2,4-dimethyl-1,3,2λ⁵-dioxaphospholan-2-one (CAS 1831-26-1), which shares the dioxaphospholane core but differs in substituents. Key comparisons include:

Boron-Containing Analogs

Several dioxaborolane derivatives with benzyloxy or aryl substituents (e.g., 2-(4-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , CAS 765908-38-1) share functional group similarities. These compounds are used in Suzuki-Miyaura cross-coupling reactions, where bulky substituents improve stability and regioselectivity. While structurally distinct (boron vs. phosphorus), the benzyloxy group’s electronic effects (e.g., electron donation via resonance) are comparable, suggesting shared design principles for tuning reactivity .

Data Tables

Table 1. Key Properties of Target Compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Structure Type |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-4,4-diethyl-1,3,2λ⁵-dioxaphospholan-2-one | Not Available | C₁₃H₁₉O₄P | 270.27 | Benzyloxy (C₆H₅CH₂O-), 4,4-diethyl | Dioxaphospholane (P-based) |

| 2,4-Dimethyl-1,3,2λ⁵-dioxaphospholan-2-one | 1831-26-1 | C₄H₇O₃P | 134.07 | Methyl groups at positions 2 and 4 | Dioxaphospholane (P-based) |

| 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 765908-38-1 | C₂₀H₂₄BO₃ | 323.22 | Benzyloxy-phenyl, tetramethyl | Dioxaborolane (B-based) |

| 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1030832-38-2 | C₁₃H₁₈BFO₂ | 244.09 | Fluoro-methylphenyl, tetramethyl | Dioxaborolane (B-based) |

Biological Activity

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is a phospholane derivative that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H17O3P

- Molecular Weight : 250.25 g/mol

The presence of the dioxaphospholan ring and the benzyloxy group contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with phospholane structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phospholanes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 12 | 4 |

| HeLa (Cervical) | 10 | 5 |

| A549 (Lung) | 15 | 3 |

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound may interfere with cell cycle progression, contributing to its anticancer properties.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several phospholane derivatives, including this compound. The results indicated a significant reduction in bacterial viability in treated samples compared to controls. This study highlighted the potential for developing new antimicrobial agents based on phospholane chemistry.

Clinical Trials for Anticancer Activity

Ongoing clinical trials are investigating the use of this compound in combination therapies for various cancers. Preliminary results suggest enhanced efficacy when used alongside traditional chemotherapeutics, indicating a synergistic effect that could improve patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.